7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2-methoxyethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-10-9-21-8-7-14-13(16(21)23)11-18-17-19-15(20-22(14)17)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQWUAPHZSTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrido-triazole framework : This is achieved through cyclization reactions involving appropriate triazole and pyridine derivatives.
- Substitution reactions : The introduction of the methoxyethyl group and phenyl moiety is performed via nucleophilic substitutions or coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). Key findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on A549 and MCF-7 cells with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| A549 | 1.25 | More potent |
| MCF-7 | 0.95 | Comparable |
| HCT116 | 3.00 | Less effective |
The mechanism by which this compound exerts its biological effects appears to involve:
- Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was confirmed through flow cytometry analyses .
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In vitro Studies : In a study involving human cancer cell lines, the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazolopyrimidinone derivatives, focusing on structural variations, synthesis routes, and functional implications.
Substituent Variations and Pharmacological Activity
Functional Group Impact on Physicochemical Properties
- Methoxyethyl Group : Enhances aqueous solubility (logP reduction) compared to hydrophobic substituents like hexyl or furylmethyl .
- Phenyl vs.
- Amino Group: Increases hydrogen-bonding capacity but may reduce metabolic stability due to oxidative susceptibility .
Key Research Findings and Limitations
- Structural Flexibility: The triazolopyrimidinone core accommodates diverse substituents, enabling tailored pharmacokinetic profiles .
- Synthesis Challenges : Ionic liquids (e.g., BMIM-PF6) improve yields but require specialized handling .
- Data Gaps: Limited pharmacological data for the target compound necessitate further in vitro/in vivo studies.
Q & A
Q. What are the optimal synthetic pathways and purification strategies for 7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
Methodological Answer : The synthesis involves multi-step protocols, typically starting with condensation of pyrazole or pyridine derivatives with appropriately substituted aldehydes or ketones under acidic or basic conditions. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) or ethanol as solvents with catalysts like potassium carbonate to facilitate ring closure .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to optimize yield and minimize side reactions .
- Purification : Recrystallization from ethanol or methanol, followed by column chromatography for high-purity isolates (>95%) .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Methoxyethylamine, substituted aldehyde, DMF, 12h reflux | Initial condensation |
| 2 | Trichloroacetic acid, 80°C, 6h | Cyclization |
| 3 | Ethanol recrystallization | Purification |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via NMR (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and NMR (carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 406.2) .
- X-ray Crystallography : Resolve 3D conformation and regiochemistry for ambiguous cases .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer :
- Cytotoxicity Screening : Use the Sulforhodamine B (SRB) assay in 96-well plates to quantify cell viability. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
Advanced Research Questions
Q. How can reaction mechanisms for triazolopyrimidine formation be elucidated?
Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via stopped-flow spectroscopy under varying pH and temperature conditions .
- Computational Modeling : Use density functional theory (DFT) to analyze transition states (e.g., B3LYP/6-31G* level) and identify rate-determining steps .
- Isotopic Labeling : Track -labeled intermediates via NMR to confirm cyclization pathways .
Q. How do substituents (e.g., 2-methoxyethyl) influence electronic and steric properties?
Methodological Answer :
- Hammett Analysis : Compare reaction rates of derivatives with varying substituents to quantify electronic effects .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., using GROMACS) to assess steric hindrance from the methoxyethyl group .
- X-ray Diffraction : Resolve crystal structures to measure bond angles and torsional strain .
Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer :
- Experimental Replication : Standardize assays across labs (e.g., cell passage number, serum batch) to minimize variability .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to improve statistical confidence in IC calculations .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers or confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
